molecular formula C14H18N6O2 B6438340 4,6-dimethoxy-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,3,5-triazin-2-amine CAS No. 2548997-83-5

4,6-dimethoxy-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,3,5-triazin-2-amine

Cat. No.: B6438340
CAS No.: 2548997-83-5
M. Wt: 302.33 g/mol
InChI Key: URBPOWMIKZUBTF-UHFFFAOYSA-N
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Description

4,6-dimethoxy-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,3,5-triazin-2-amine is a useful research compound. Its molecular formula is C14H18N6O2 and its molecular weight is 302.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 302.14912384 g/mol and the complexity rating of the compound is 342. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Similar compounds, such as dmtmm , are known to mediate amidation reactions in alcohol and aqueous solutions . This suggests that the compound might interact with carboxylic acids and amines, facilitating their conversion into amides.

Mode of Action

The compound likely acts as a condensation reagent, mediating amidation reactions . It reacts with carboxylic acids to form active esters, which are highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .

Biochemical Pathways

The compound is involved in the biochemical pathway of amide formation. It facilitates the condensation of carboxylic acids and amines to form amides . This reaction is crucial in peptide synthesis and other biochemical processes involving amide bonds.

Pharmacokinetics

Similar compounds are known to be highly reactive and water-soluble , suggesting that this compound might also exhibit good solubility This could potentially enhance its bioavailability

Result of Action

The primary result of the compound’s action is the formation of amides from carboxylic acids and amines . This reaction is fundamental in various biochemical processes, including peptide synthesis.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of alcohol or aqueous solutions can facilitate the compound’s amidation reactions . Additionally, the compound should be protected from light and stored in a dry place to maintain its stability .

Properties

IUPAC Name

4,6-dimethoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O2/c1-19(12-16-13(21-2)18-14(17-12)22-3)10-8-20(9-10)11-6-4-5-7-15-11/h4-7,10H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBPOWMIKZUBTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=CC=CC=N2)C3=NC(=NC(=N3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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